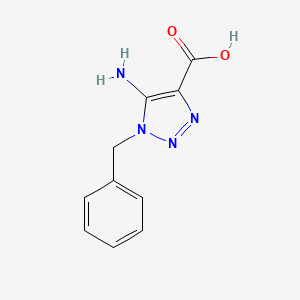

3-Acetamidophenoxyacetic acid

説明

Synthesis Analysis

The synthesis of related compounds often involves specific reactions that could be adapted for 3-Acetamidophenoxyacetic acid. For example, the synthesis of various acetaminophen derivatives has been described through reactions involving acetylation, methylation, and specific rearrangements (Teng Da-wei, 2011). These methodologies could potentially be applied or modified for synthesizing 3-Acetamidophenoxyacetic acid by adjusting the starting materials or reaction conditions.

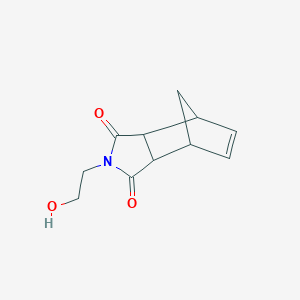

Molecular Structure Analysis

The molecular structure of phenoxyacetic acid derivatives and related compounds has been explored through various techniques, including X-ray diffraction analysis. This has provided detailed insights into the conformation and bonding within these molecules (G. Smith et al., 1995). Such analyses are crucial for understanding the chemical behavior and potential reactivity of 3-Acetamidophenoxyacetic acid.

Chemical Reactions and Properties

The reactivity of compounds structurally related to 3-Acetamidophenoxyacetic acid, such as acetaminophen and its derivatives, involves various oxidation processes and interactions with radicals (Mingxue Li et al., 2021). Understanding these reactions is essential for predicting the chemical properties of 3-Acetamidophenoxyacetic acid, including its stability and potential reactivity in biological or environmental contexts.

科学的研究の応用

Acetaminophen Degradation

- Advanced Oxidation Processes : A study conducted by Li et al. (2021) explored the degradation of acetaminophen using peracetic acid-based advanced oxidation processes. This research highlighted the importance of hydroxyl and organic radicals in these processes and their potential use in the hydroxylation of aromatic compounds, including 3-Acetamidophenoxyacetic acid (Li et al., 2021).

Biochemical Interactions and Effects

- Inhibition of Cytochrome P450 2E1 : Research by Halmes et al. (1998) showed that 3'-Hydroxyacetanilide inhibits and binds covalently to cytochrome P450 2E1, an enzyme involved in drug metabolism. This suggests potential biochemical interactions that could be important in pharmacological research (Halmes et al., 1998).

Metabolic and Chemical Studies

- Enzymatic Synthesis : Valero et al. (2003) demonstrated the enzymatic synthesis of 3′-Hydroxyacetaminophen using tyrosinase, shedding light on potential biotechnological applications and production methods (Valero et al., 2003).

Environmental Impact

- Soil Degradation and Transformation : Li et al. (2014) investigated the degradation of acetaminophen in soil and identified several intermediates, including 3-hydroxyacetaminophen. This study is crucial for understanding the environmental impact and fate of pharmaceutical compounds in natural ecosystems (Li et al., 2014).

Comparative Toxicity Studies

- Nonhepatotoxic Isomer Study : A comparative study by Myers et al. (1995) focused on the protein adducts formed by acetaminophen and its nonhepatotoxic isomer, 3'-hydroxyacetanilide, in mice. This research contributes to the understanding of the toxicological differences between similar compounds (Myers et al., 1995).

Safety And Hazards

The safety information for 3-acetamidophenoxyacetic acid indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

特性

IUPAC Name |

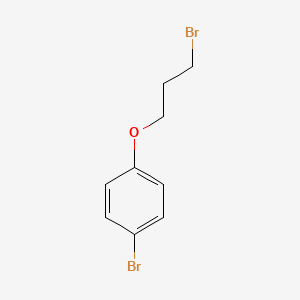

2-(3-acetamidophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(12)11-8-3-2-4-9(5-8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQDHBLMWSDQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284661 | |

| Record name | 3-acetamidophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetamidophenoxyacetic acid | |

CAS RN |

6339-04-4 | |

| Record name | 6339-04-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-acetamidophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1267498.png)